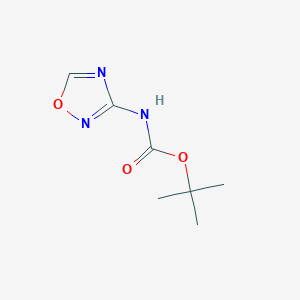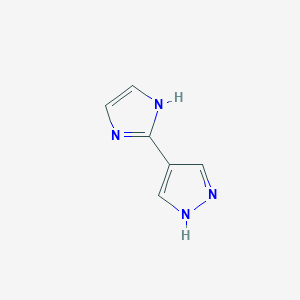![molecular formula C7H9N B6613493 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole CAS No. 95014-37-2](/img/structure/B6613493.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C7H9N It is a derivative of pyrrole, featuring a fused cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For instance, the use of metal catalysts such as ruthenium or copper in the presence of suitable bases can facilitate the formation of pyrrole derivatives . These methods are optimized for high yield and purity, making them suitable for commercial applications.
化学反应分析
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrole derivatives.
Substitution: N-substitution reactions are common, where alkyl or acyl groups replace hydrogen atoms on the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrroles and tetrahydropyrroles, which have significant applications in medicinal chemistry and material science .
科学研究应用
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It has potential therapeutic applications, including as inhibitors of viral replication and anti-inflammatory agents
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
作用机制
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits viral replication by binding to viral core proteins, preventing the encapsidation of viral RNA . In anti-inflammatory applications, it inhibits the activation of nuclear factor kappa-B (NF-κB) by blocking IκB kinase activities, thereby reducing the expression of pro-inflammatory cytokines .
相似化合物的比较
2-Substituted-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Known for its anti-inflammatory properties.
2-Phenyl-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Used in the synthesis of polysubstituted pyrroles.
Uniqueness: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in therapeutic applications make it a valuable compound in both research and industry .
属性
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-8-5-7(6)3-1/h4-5,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHYOYHHMPFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
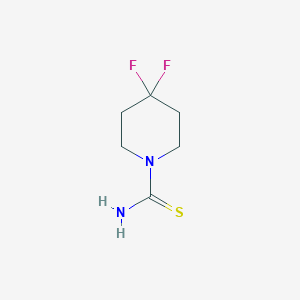
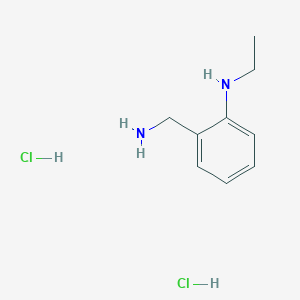
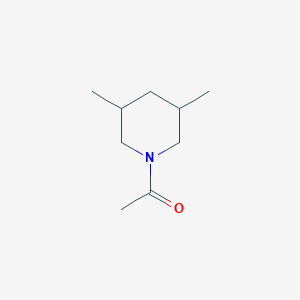
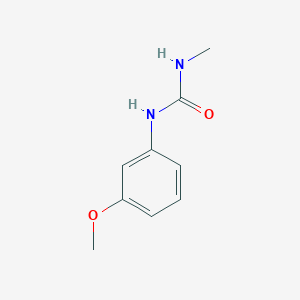
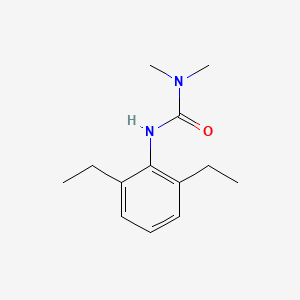
![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
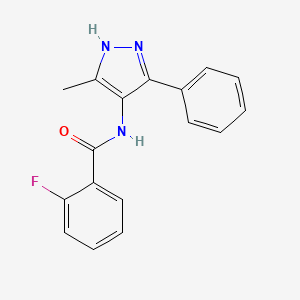
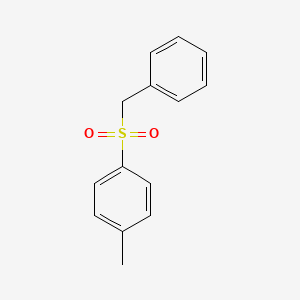
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
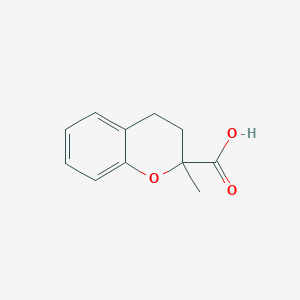
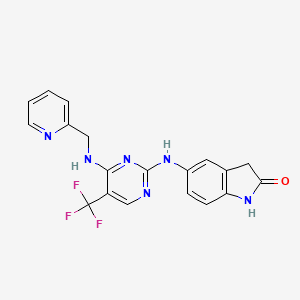
![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)
